7-chloro-6-fluoroquinazolin-2(1H)-one
Description
Historical Context and Chemical Diversity of Quinazolinone Derivatives in Academic Research
The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in chemical sciences. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869. nih.gov Since then, the chemical diversity of quinazolinone derivatives has expanded significantly, with various substitution patterns leading to a vast library of compounds. nih.gov Quinazolinones are classified based on the substitution patterns on the ring system, including 2-substituted, 3-substituted, and various disubstituted derivatives. nih.gov These compounds are recognized as important building blocks in the synthesis of molecules with physiological and pharmacological significance. nih.gov
Strategic Importance of Halogenation in Heterocyclic Compound Design and Research
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in the design of heterocyclic compounds. doaj.org The incorporation of halogens like chlorine and fluorine can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govgoogle.com Halogen atoms can also serve as versatile synthetic handles, enabling further chemical modifications through reactions like cross-coupling, nucleophilic substitution, and metallation. doaj.org This synthetic flexibility allows for the creation of diverse molecular architectures from a single halogenated precursor.
The presence of both a chloro and a fluoro group on the quinazolinone scaffold of 7-chloro-6-fluoroquinazolin-2(1H)-one is of particular strategic importance. The distinct electronic properties and steric profiles of chlorine and fluorine can lead to unique and potentially advantageous interactions with biological macromolecules.
Rationale for the Comprehensive Academic Investigation of this compound
The academic investigation of this compound is driven by the potential to create novel chemical entities with tailored properties. The specific placement of the chloro and fluoro substituents at the 7- and 6-positions, respectively, is expected to modulate the electronic distribution and reactivity of the quinazolinone ring system. This, in turn, could influence its behavior in chemical reactions and its potential as a core structure in medicinal chemistry and materials science. Research into this compound aims to elucidate the structure-property relationships governed by this specific halogenation pattern.
Scope and Objectives of Research Endeavors Pertaining to this compound
Research focused on this compound encompasses several key objectives:
Development of efficient synthetic routes: A primary goal is to establish reliable and high-yielding synthetic methods to access this compound, potentially starting from readily available precursors like substituted anilines or benzonitriles.
Thorough spectroscopic and structural characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography is crucial to confirm the compound's structure and stereochemistry.
Exploration of its chemical reactivity: Investigating the reactivity of the quinazolinone core and the influence of the halogen substituents is essential for understanding its potential as a building block in further synthetic transformations.
Evaluation in various research contexts: A long-term objective is to explore the utility of this compound and its derivatives in areas such as medicinal chemistry, agrochemicals, and materials science.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1593596-55-4 |
| Molecular Formula | C₈H₄ClFN₂O |
| Molecular Weight | 198.58 g/mol |
| IUPAC Name | 7-chloro-6-fluoro-1,2-dihydroquinazolin-2-one |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-fluoro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)3-11-8(13)12-7/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKTIFWAPWEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)NC2=CC(=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Transformations of 7 Chloro 6 Fluoroquinazolin 2 1h One
Retrosynthetic Analysis and Precursor Chemistry for 7-chloro-6-fluoroquinazolin-2(1H)-one
Retrosynthetic analysis of this compound points to a logical disconnection strategy centered on the formation of the pyrimidinone ring. The most direct approach involves disconnecting the N1-C2 and N3-C2 bonds, which are typically formed in the final cyclization step. This strategy identifies a key precursor: 2-amino-4-chloro-5-fluorobenzamide .
This primary precursor, a disubstituted anthranilamide, contains the requisite arrangement of functional groups and the specific halogen substitution pattern of the target molecule. The synthesis of this precursor is, therefore, a critical first step. A plausible synthetic route to 2-amino-4-chloro-5-fluorobenzamide could begin with a commercially available fluorinated aromatic compound, which is then subjected to a sequence of reactions including nitration, reduction of the nitro group to an amine, and conversion of a nitrile or carboxylic acid group to the primary amide.
Classical and Contemporary Synthetic Routes to the Quinazolinone Core
The construction of the quinazolinone scaffold is a well-explored area of organic synthesis, with numerous methods applicable to the formation of this compound from its precursors.
Classical methods often involve the condensation of an anthranilic acid derivative with a simple one-carbon synthon. A widely used method is the reaction of 2-amino-4-chloro-5-fluorobenzamide with urea (B33335) or phosgene (B1210022) derivatives. Heating 2-amino-4-chloro-5-fluorobenzamide with urea, for example, provides a direct route to the target quinazolinone through a cyclizative condensation, releasing ammonia (B1221849). Another classical approach involves the initial acylation of anthranilic acid, followed by cyclization. nih.gov For instance, reacting 2-amino-4-chloro-5-fluorobenzoic acid with a suitable activating agent and an amine source can lead to the formation of an intermediate that subsequently cyclizes to the quinazolinone ring. tandfonline.com
Contemporary synthetic routes offer milder conditions and broader functional group tolerance, often employing transition-metal catalysis. nih.gov Palladium- and copper-catalyzed reactions have become powerful tools for C-N bond formation in the synthesis of heterocycles, including quinazolinones. bohrium.comfrontiersin.orgorganic-chemistry.org For example, a palladium-catalyzed carbonylation of a hypothetical 2-amino-5-chloro-4-fluoro-iodobenzene precursor in the presence of an ammonia source could be envisioned. Similarly, copper-catalyzed domino reactions can construct the quinazolinone ring system in a single pot from readily available starting materials. organic-chemistry.org
| Synthetic Route | Precursors | Key Reagents/Conditions | Advantages | Reference |
| Classical Condensation | 2-amino-4-chloro-5-fluorobenzamide | Urea, heat | Direct, often high-yielding | tandfonline.com |
| From Anthranilic Acid | 2-amino-4-chloro-5-fluorobenzoic acid | Formamidine acetate, high temperature | Utilizes readily available acid | google.com |
| Modern Domino Reaction | 2-halobenzamide derivative, Nitrogen source | Copper(I) catalyst, base | High atom economy, mild conditions | organic-chemistry.org |
| Palladium-Catalyzed Carbonylation | Substituted o-haloaniline, CO, Amine | Palladium catalyst, ligand, base | Versatile, good functional group tolerance | bohrium.comresearchgate.net |
Optimization of Reaction Parameters for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst system, and base can have a profound impact on the reaction outcome.
For classical condensation reactions, the temperature is a critical variable. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. The optimization process involves finding a balance that ensures complete conversion of the starting material while minimizing side reactions. semanticscholar.org
In metal-catalyzed syntheses, the choice of catalyst, ligand, and base is paramount. For instance, in a palladium-catalyzed synthesis, different phosphine (B1218219) ligands can dramatically affect the efficiency of the catalytic cycle. The concentration of the catalyst is also optimized to be as low as possible for cost-effectiveness without compromising the reaction rate. researchgate.net The base used (e.g., K₂CO₃, Cs₂CO₃) can influence the nucleophilicity of the reactants and the stability of intermediates. nih.govacs.org
The solvent plays a crucial role in solubilizing reactants and influencing reaction pathways. Polar aprotic solvents like DMF or DMSO are common but can be difficult to remove. nih.govacs.org Optimization might involve screening alternative, greener solvents. mdpi.com The reaction time is another key parameter, monitored by techniques like TLC or LC-MS to determine the point of maximum product formation. nih.gov
The table below illustrates a hypothetical optimization study for a base-promoted cyclization, drawing parallels from similar syntheses.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 120 | 24 | 65 |
| 2 | Cs₂CO₃ | DMSO | 120 | 24 | 80 |
| 3 | K₃PO₄ | DMSO | 120 | 24 | 72 |
| 4 | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 5 | Cs₂CO₃ | Dioxane | 100 | 24 | 55 |
| 6 | Cs₂CO₃ | DMSO | 135 | 12 | 88 |
This is a representative table based on general optimization principles for similar reactions. nih.govacs.orgnih.gov
Mechanistic Elucidation of Key Synthetic Steps in Quinazolinone Formation
Understanding the reaction mechanism is fundamental to optimizing and controlling the synthesis of this compound. A plausible mechanism for the formation of the quinazolinone from 2-amino-4-chloro-5-fluorobenzamide and urea begins with a nucleophilic attack.
The primary aromatic amine of the benzamide (B126) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of urea. This addition forms a tetrahedral intermediate. Subsequently, this intermediate eliminates a molecule of ammonia to generate an N-carbamoylbenzamide intermediate.
In the final and key step, the amide nitrogen of the original benzamide moiety performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon. This cyclization step forms the six-membered pyrimidinone ring. The resulting bicyclic intermediate then eliminates a molecule of water to yield the aromatic and thermodynamically stable this compound. Each step in this proposed mechanism is a classic example of nucleophilic addition-elimination reactions common in organic chemistry. tandfonline.comresearchgate.net
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinazolinones is an area of active research, aiming to reduce the environmental impact of chemical manufacturing. rsc.org
Development of Solvent-Free or Low-Solvent Methodologies
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of quinazolinones, several solvent-free or low-solvent methods have been developed. Microwave-assisted organic synthesis (MAOS) is one such technique that can accelerate reaction rates, often under solvent-free conditions. nih.gov For example, the condensation of an anthranilamide with an amide can be performed by grinding the reactants together, sometimes with a solid support like montmorillonite (B579905) K-10 clay, and heating. cdnsciencepub.comcdnsciencepub.com
The use of greener solvents is another important strategy. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been explored as environmentally benign reaction media for quinazolinone synthesis. rsc.orgacs.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as effective and recyclable solvents for these transformations. tandfonline.com An efficient synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed using metal- and catalyst-free conditions, highlighting sustainable and environmentally friendly operations. mdpi.com
Investigation of Sustainable Catalytic Systems and Recyclability
Replacing hazardous and expensive catalysts with sustainable alternatives is another focus of green synthetic chemistry. For quinazolinone synthesis, this includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.
One innovative approach involves the use of magnetic nanoparticles as a support for catalysts, such as palladium. bohrium.comfrontiersin.org These magnetic catalysts can be recovered simply by using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. frontiersin.org This not only reduces cost but also minimizes the contamination of the final product with residual metal, a significant concern in pharmaceutical synthesis. rsc.org
Furthermore, research has focused on developing metal-free catalytic systems. Organocatalysts, such as taurine (B1682933) or 4-dimethylaminopyridine (B28879) (DMAP), can effectively promote the synthesis of quinazolinones under mild conditions. nih.govnih.gov Iodine has also been used as an inexpensive and environmentally benign catalyst for oxidative cyclization reactions to form quinazolinones. organic-chemistry.org These approaches avoid the toxicity and cost associated with many transition metals, aligning with the principles of sustainable chemistry. nih.gov
Chemo- and Regioselective Derivatization Strategies for the this compound Core
The reactivity of the this compound core is governed by the electronic properties of the heterocyclic ring system and the influence of the halogen substituents on the benzene (B151609) ring portion. The quinazolinone system itself is generally electron-deficient. The fluorine at C6 and chlorine at C7 are both ortho, para-directing deactivators for electrophilic aromatic substitution. The presence of multiple reactive sites—the C5 and C8 positions on the aromatic ring, the C7 chlorine atom, and the N1 and O2 atoms of the quinazolinone ring—necessitates careful selection of reaction conditions to achieve chemo- and regioselectivity.
Electrophilic Aromatic Substitution Reactions on the Halogenated Quinazolinone System
Electrophilic aromatic substitution (EAS) reactions provide a direct method for the functionalization of the carbocyclic ring of the quinazolinone system. durham.ac.uk The outcome of these reactions is dictated by the directing effects of the existing substituents. Both the fluorine at C6 and the chlorine at C7 are deactivating groups but direct incoming electrophiles to the ortho and para positions. durham.ac.ukbldpharm.com In this specific system, the C5 and C8 positions are available for substitution.
Nitration: Nitration involves the introduction of a nitro (–NO₂) group, typically using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). semanticscholar.org For the this compound core, the C6-fluoro and C7-chloro groups would direct the incoming nitro group. The fluorine atom is a stronger activator than chlorine, but sterically, the C5 position is flanked by the C6-fluoro group and the fused pyrimidinone ring, while the C8 position is adjacent to the C7-chloro group. The existence of commercially available 7-Chloro-6-nitroquinazolin-4(3H)-one suggests that nitration of related quinazolinone systems is a feasible transformation. oakwoodchemical.com The precise regiochemical outcome would likely be a mixture of C5 and C8 nitrated products, influenced by sterics and the specific reaction conditions.
Halogenation: Further halogenation of the aromatic ring can be achieved using elemental halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. rsc.orgmdpi.com The catalyst polarizes the halogen molecule, increasing its electrophilicity. mdpi.com The regioselectivity would again be directed by the existing fluoro and chloro substituents, favoring substitution at the C5 and C8 positions. The relative yields of the isomers would depend on the interplay between the electronic directing effects and steric hindrance.
| Reaction | Reagents | Potential Products | Controlling Factors |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-7-chloro-6-fluoroquinazolin-2(1H)-one, 8-Nitro-7-chloro-6-fluoroquinazolin-2(1H)-one | Electronic directing effects of F and Cl, Steric hindrance |
| Bromination | Br₂, FeBr₃ | 5-Bromo-7-chloro-6-fluoroquinazolin-2(1H)-one, 8-Bromo-7-chloro-6-fluoroquinazolin-2(1H)-one | Lewis acid catalyst, Steric and electronic effects |
| Chlorination | Cl₂, AlCl₃ | 5,7-Dichloro-6-fluoroquinazolin-2(1H)-one, 7,8-Dichloro-6-fluoroquinazolin-2(1H)-one | Lewis acid catalyst, Steric and electronic effects |
Nucleophilic Substitution Reactions and Ring Annulations
The chlorine atom at the C7 position of the quinazolinone ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is generally less activated than halogens at the C2 or C4 positions of a quinazoline (B50416) ring. nih.gov The electron-withdrawing nature of the quinazolinone ring system and the adjacent fluorine atom can facilitate the displacement of the C7-chloro group by various nucleophiles, particularly under forcing conditions or with palladium catalysis.
Studies on related chloroquinolines and chloroquinazolines have demonstrated that chloro groups can be substituted by amines, thiols, and other nucleophiles. oakwoodchemical.comnih.gov For instance, in related systems, substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors with various amines occurs with high regioselectivity. nih.gov While the C7-position is less activated, similar transformations can be envisaged.
Ring annulation can be achieved by using bifunctional nucleophiles. For example, reaction with a nucleophile containing a secondary functional group could lead to an initial SₙAr reaction at C7, followed by an intramolecular cyclization to form a new fused ring system.
| Nucleophile Type | Example Reagent | Potential Product Class | Reaction Type |
| Amines | Alkylamines, Anilines | 7-Amino-6-fluoroquinazolin-2(1H)-ones | SₙAr |
| Thiols | Alkanethiols, Thiophenols | 7-(Alkylthio)-6-fluoroquinazolin-2(1H)-ones | SₙAr |
| Alcohols | Alkoxides, Phenoxides | 7-Alkoxy-6-fluoroquinazolin-2(1H)-ones | SₙAr (e.g., Buchwald-Hartwig) |
| Organometallics | Organomagnesium reagents | 7-Aryl/Alkyl-6-fluoroquinazolin-2(1H)-ones | Metal-catalyzed Cross-Coupling |
Functionalization at the N1 and O2 Positions of this compound
The quinazolin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidate) forms. This allows for selective functionalization at either the N1 or O2 position.
N1-Alkylation: The N1 position can be readily functionalized via alkylation or acylation reactions. In the presence of a base (e.g., K₂CO₃, NaH), the N1-proton can be abstracted to form an anion, which then acts as a nucleophile. Reaction with alkyl halides, tosylates, or other electrophiles leads to N1-substituted derivatives. Research on related quinazolinone systems has shown that substitution at the N1 position can be more favorable for certain biological activities compared to substitution at other positions. nih.gov
O2-Alkylation: Selective O-alkylation of the tautomeric lactim form yields 2-alkoxyquinazolines. This transformation imparts aromaticity to the heterocyclic ring, which can significantly alter the compound's properties. nih.gov Palladium-catalyzed O-alkylation of 2-pyridones, a related heterocyclic system, has been reported, suggesting that similar transition-metal-catalyzed methods could be applied to quinazolinones. rsc.org Reaction with alkylating agents under specific conditions that favor the lactim tautomer can lead to the desired O-substituted products. For example, using silver salts (e.g., Ag₂CO₃) with an alkyl halide can promote O-alkylation.
| Position | Reaction Type | Reagents | Product Class |
| N1 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 1-Alkyl-7-chloro-6-fluoroquinazolin-2(1H)-ones |
| N1 | Acylation | Acyl chloride, Base | 1-Acyl-7-chloro-6-fluoroquinazolin-2(1H)-ones |
| O2 | Alkylation | Alkyl halide, Ag₂CO₃ or Pd catalyst | 2-Alkoxy-7-chloro-6-fluoroquinazolines |
| O2 | Acylation | Acyl chloride, Pyridine | 2-(Acyloxy)-7-chloro-6-fluoroquinazolines |
Synthesis of Structurally Related Analogs for Mechanistic Investigations
The synthesis of structurally related analogs is crucial for mechanistic studies and for establishing structure-activity relationships (SAR). Modifications can be introduced at various positions of the this compound core.
Modification of the Heterocyclic Ring: Starting from substituted anthranilic acids allows for the introduction of diverse substituents on the carbocyclic ring. For example, using a different anthranilic acid derivative in the initial cyclization step would lead to analogs with different substitution patterns on the benzene ring portion.
Functionalization at C2/C4: While the target molecule is a quinazolin-2(1H)-one, related quinazolin-4-one analogs are widely studied. Synthetic routes often start from 2-aminobenzoic acid derivatives. mdpi.com For instance, 2-chloromethyl-4-(3H)-quinazolinone can be used as a precursor to introduce various nucleophiles at the 2-position via substitution. mdpi.com This strategy could be adapted to synthesize C2-functionalized analogs of the target compound.
Metal-Mediated Synthesis: Modern synthetic methods, such as the use of mixed lithium-magnesium reagents, allow for the regioselective metalation of chloro-heterocycles followed by quenching with a wide range of electrophiles. durham.ac.uk This approach has been successfully applied to 7-chloroquinolines to prepare libraries of functionalized analogs and could be a powerful tool for derivatizing the this compound core, particularly at the C8 position. durham.ac.uk
| Analog Type | Synthetic Strategy | Precursor Example | Resulting Modification |
| Varied Aromatic Substitution | Cyclization from different precursors | 2-Amino-4,5-difluorobenzoic acid | Change in halogen pattern (e.g., 6,7-difluoro) |
| C2-Functionalized Analogs | Nucleophilic substitution | 2-(Chloromethyl)quinazolinone derivative | Introduction of amines, ethers, etc., at C2 |
| N3-Substituted Analogs | Reaction with isothiocyanates | 5-Chloro-substituted methyl anthranilate | Introduction of various groups at N3 semanticscholar.org |
| C8-Functionalized Analogs | Directed metalation | This compound | Introduction of alkyl, aryl, or carbonyl groups at C8 durham.ac.uk |
Advanced Structural Characterization and Spectroscopic Elucidation of 7 Chloro 6 Fluoroquinazolin 2 1h One and Its Analogs
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition.
For 7-chloro-6-fluoroquinazolin-2(1H)-one, the molecular formula is C₈H₄ClFN₂O. The theoretical exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl). HRMS analysis, often employing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to verify this composition. The expected protonated molecule [M+H]⁺ would yield a theoretical m/z value that can be compared against the experimental measurement. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observed in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.
| Molecular Formula | Ion | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|---|
| C₈H₄ClFN₂O | [M+H]⁺ | ³⁵Cl | 199.0096 |
| [M+H]⁺ | ³⁷Cl | 201.0067 |
Multi-Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. A multi-nuclear approach provides a complete picture of the atomic framework.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It should display three distinct signals: two in the aromatic region and one broad signal for the N-H proton.
The proton at the C5 position (H-5) would appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom. The signal would be split by the fluorine atom with a characteristic ³J(H,F) coupling constant.
The proton at the C8 position (H-8) would also appear as a doublet, split by the fluorine atom with a smaller ⁴J(H,F) coupling constant.
A broad singlet corresponding to the N1-H proton would likely appear downfield, and its chemical shift could be concentration-dependent.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached heteroatoms and halogens. The carbons directly bonded to fluorine (C-6) and chlorine (C-7) would exhibit large shifts. Furthermore, the C-6 signal would appear as a doublet due to one-bond ¹J(C,F) coupling, while other nearby carbons would show smaller two- and three-bond couplings (²J(C,F), ³J(C,F)).
¹⁹F NMR: Given the single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. wikipedia.org This signal would be split into a doublet of doublets due to coupling with the ortho proton (H-5) and the meta proton (H-8). The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to a CFCl₃ standard. ucsb.eduthermofisher.comcolorado.edu
¹⁵N NMR: While less common, ¹⁵N NMR could provide useful information. Two signals would be expected, one for N1 and one for N3. These shifts would help to characterize the electronic environment of the nitrogen atoms within the heterocyclic ring.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H-5 | ~7.5 - 7.8 | d | ³J(H,F) ≈ 8-10 |
| H-8 | ~7.3 - 7.6 | d | ⁴J(H,F) ≈ 5-7 | |
| N1-H | >10 | br s | - | |
| ¹³C | C-2 | ~160 | s | - |
| C-4 | ~140 | s | - | |
| C-4a | ~118 | d | ³J(C,F) | |
| C-5 | ~115 | d | ²J(C,F) | |
| C-6 | ~155 | d | ¹J(C,F) > 240 | |
| C-7 | ~125 | d | ²J(C,F) | |
| C-8 | ~112 | d | ³J(C,F) | |
| C-8a | ~135 | s | - | |
| ¹⁹F | F-6 | -100 to -130 | dd | ³J(F,H5) ≈ 8-10, ⁴J(F,H8) ≈ 5-7 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For this molecule, it would primarily be used to confirm the absence of coupling between the H-5 and H-8 aromatic protons, consistent with their para-like relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the ¹H signals for H-5 and H-8 to their corresponding ¹³C signals (C-5 and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. For this compound, key correlations would be expected from the N1-H proton to C-2 and C-8a, and from H-5 to carbons C-4, C-6, and C-7. These correlations would firmly establish the connectivity of the quinazolinone ring system. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. It could be used to confirm the spatial proximity of H-5 and the N1-H proton.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information by mapping electron density to determine the precise position of each atom in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield a wealth of data.
The analysis would confirm the planarity of the fused heterocyclic ring system. It would provide highly accurate bond lengths and angles, allowing for the characterization of the C=O double bond, the aromatic C-C and C-N bonds, and the C-Cl and C-F bonds. In the solid state, quinazolinone derivatives are known to form intermolecular hydrogen bonds. The crystal structure would reveal how the N1-H donor and the C2=O acceptor groups interact to form dimers or extended networks, which dictates the crystal packing and influences physical properties like melting point and solubility. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
For this compound, the key expected vibrational bands are:
N-H Stretching: A peak in the range of 3100-3300 cm⁻¹ corresponding to the N-H bond of the lactam.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band between 1650-1700 cm⁻¹ is characteristic of the amide (lactam) carbonyl group. This is often one of the most intense peaks in the IR spectrum. gsconlinepress.com
C=C/C=N Stretching: Aromatic ring and C=N stretching vibrations typically occur in the 1450-1620 cm⁻¹ region.
C-F and C-Cl Stretching: Vibrations for the carbon-halogen bonds would be expected in the fingerprint region, typically around 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl. scialert.net
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| N-H Stretch | Amide (Lactam) | 3100 - 3300 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C=O Stretch | Amide (Lactam) | 1650 - 1700 | Strong |
| C=C / C=N Stretch | Aromatic/Heterocyclic Ring | 1450 - 1620 | Medium-Strong |
| C-F Stretch | Aryl-Fluoride | 1250 - 1000 | Strong |
| C-Cl Stretch | Aryl-Chloride | 800 - 600 | Medium-Strong |
Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation of Isomers
The structural complexity and potential for isomeric impurities in the synthesis of polysubstituted quinazolinones necessitate the use of high-resolution analytical techniques. HPLC and CE are powerful tools for ensuring the chemical integrity of such compounds.
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high separation efficiency, robustness, and versatility. For a halogenated compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
Method Development and Optimization:
The development of a successful HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for the separation of moderately polar to nonpolar compounds. For halogenated compounds, specialized stationary phases, such as those with a pentafluorophenyl (PFP) core, can offer alternative selectivity due to unique dipole-dipole, π-π, and hydrophobic interactions. This can be particularly useful in resolving positional isomers.
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with varying polarities.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set at a wavelength where the quinazolinone core and its chromophoric substituents exhibit maximum absorbance. For impurity profiling at very low levels, Mass Spectrometry (MS) detection provides superior sensitivity and specificity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.
Purity Assessment and Isomer Separation:
An optimized HPLC method can effectively separate this compound from its starting materials, synthetic intermediates, and potential degradation products. Furthermore, the high resolving power of modern HPLC columns, particularly those with smaller particle sizes (sub-2 µm) used in Ultra-High-Performance Liquid Chromatography (UHPLC), can facilitate the separation of closely related positional isomers, such as 6-chloro-7-fluoroquinazolin-2(1H)-one.
Hypothetical HPLC Purity Analysis Data:
The following interactive table presents hypothetical data from an optimized RP-HPLC method for the purity analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Impurity A | 3.5 | 0.15 | Starting Material |
| Impurity B | 5.2 | 0.08 | Positional Isomer |
| This compound | 7.8 | 99.72 | Main Compound |
| Impurity C | 9.1 | 0.05 | By-product |
Note: The data in this table is for illustrative purposes and represents a typical purity profile that could be obtained with a well-developed HPLC method.
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages over HPLC, including faster analysis times, lower consumption of solvents and samples, and exceptionally high resolution.
Capillary Zone Electrophoresis (CZE):
CZE is the simplest form of CE and is well-suited for the analysis of charged molecules. For a compound like this compound, which can exist in an ionized form depending on the pH of the buffer, CZE can be a powerful tool for purity assessment. The separation is based on the charge-to-size ratio of the analytes.
Method Parameters: Key parameters to optimize in CZE include the composition, concentration, and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. The use of organic modifiers, such as acetonitrile or methanol, in the BGE can help to improve the solubility of the analyte and modify the separation selectivity.
Micellar Electrokinetic Chromatography (MEKC):
For the separation of neutral compounds or for enhancing the separation of a mixture of charged and neutral species, MEKC is employed. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for separation based on their hydrophobicity. For fluorinated compounds, the use of fluorinated surfactants can provide unique selectivity through fluorous-fluorous interactions.
Purity Profiling and Isomer Analysis:
The high efficiency of CE makes it particularly adept at resolving closely related impurities and isomers. The distinct separation mechanism of CE compared to HPLC provides a complementary analytical approach, which is valuable for comprehensive purity profiling.
Hypothetical CE Purity Analysis Data:
The interactive table below shows hypothetical results from a CZE method developed for the purity profiling of this compound.
| Compound | Migration Time (min) | Relative Peak Area (%) | Identification |
| Impurity 1 | 4.2 | 0.12 | Related Substance |
| This compound | 5.5 | 99.81 | Main Compound |
| Impurity 2 | 6.1 | 0.07 | Isomeric Impurity |
Note: This data is hypothetical and illustrates the potential of a well-optimized CE method for high-resolution purity analysis.
Mechanistic Investigations of Molecular Interactions Involving 7 Chloro 6 Fluoroquinazolin 2 1h One
Biochemical Characterization of Target Engagement and Binding Affinities (in vitro studies)
No published studies were identified that detail the enzyme kinetic analysis of 7-chloro-6-fluoroquinazolin-2(1H)-one. Consequently, there is no available data to determine its potential mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). Such studies would be crucial to understanding how this compound might interact with a specific enzyme target.
There is no publicly available research detailing receptor binding assays or the ligand-binding thermodynamics for this compound. Information regarding its affinity for specific receptors, dissociation constants (Kd), or the thermodynamic forces driving the binding events (enthalpy and entropy) has not been reported.
Biophysical Techniques for Ligand-Macromolecule Interaction Analysis
No research has been published that employs Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to a biological target. Therefore, its thermodynamic binding profile, including changes in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n), remains uncharacterized.
There are no available studies that use Nuclear Magnetic Resonance (NMR) spectroscopy to map the interaction between this compound and a protein target. Consequently, there is no information on chemical shift perturbations or other NMR-derived data that would elucidate the specific binding site or conformational changes upon interaction.
Cellular Pathway Modulation Studies (in vitro, focusing on molecular mechanisms)
In vitro studies are fundamental to elucidating the mechanisms by which a compound like this compound may exert its effects at a cellular level. These studies involve treating cultured cells with the compound and observing the subsequent changes in various signaling pathways and molecular interactions.
Signal transduction pathways are complex cascades of protein interactions that relay signals from the cell surface to the nucleus, culminating in a specific cellular response, such as proliferation, differentiation, or apoptosis. Key pathways often investigated for modulation by quinazoline-based compounds include the PI3K/Akt/mTOR and MAPK pathways, which are central regulators of cell growth and survival, and the NF-κB pathway, which is a critical mediator of inflammatory responses. nih.govnih.govnih.gov
The investigation into how this compound might modulate these pathways would typically involve a series of in vitro experiments. For instance, researchers would expose cancer cell lines, such as MCF-7 breast cancer cells, to the compound and then measure the phosphorylation status of key proteins within a specific pathway. nih.gov A change in phosphorylation is a common mechanism for protein activation or deactivation.
Table 1: Key Signal Transduction Pathways and Methods of Investigation
| Pathway | Key Proteins | Typical In Vitro Assay | Potential Effect of Modulation |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Western Blot for p-Akt, p-mTOR | Inhibition of cell survival and proliferation |
| MAPK | ERK, JNK, p38 | Western Blot for p-ERK, p-JNK, p-p38 | Regulation of cell growth, differentiation, and stress responses |
| NF-κB | IKK, IκBα, NF-κB (p65) | Luciferase Reporter Assay, Western Blot for p-IκBα | Alteration of inflammatory and immune responses |
This table is illustrative of the standard methodologies that would be applied to study the effects of this compound.
Following the initial identification of a modulated pathway, the next step is to delineate the specific downstream molecular events. This involves identifying the proteins that are directly or indirectly affected by the compound's interaction with its primary target. Techniques such as proteomics, utilizing mass spectrometry, can provide a global view of changes in protein expression levels within the cell after treatment with this compound.
Furthermore, identifying the protein-protein interactions (PPIs) that are disrupted or stabilized by the compound is crucial for a complete mechanistic understanding. Methods like co-immunoprecipitation (Co-IP) followed by mass spectrometry can be employed to identify the binding partners of a protein of interest and to see how these interactions are affected by the compound.
Development of this compound as a Molecular Probe for Chemical Biology Applications
Molecular probes are essential tools in chemical biology for the identification and characterization of protein targets and for dissecting complex biological processes. The development of this compound into such a probe would enable a deeper understanding of its mechanism of action.
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. A common chemical biology approach involves modifying the compound of interest, in this case, this compound, to create a probe. This is typically done by attaching a "tag" to the molecule that allows for its detection and the isolation of its binding partners. This tag could be a fluorescent group for imaging or an affinity tag, like biotin, for pull-down experiments.
Once the probe is synthesized, it is introduced into a cellular lysate or intact cells. After an incubation period to allow for binding to its target(s), the probe-protein complexes are isolated and the bound proteins are identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the active sites of enzymes in complex proteomes. nih.gov This method utilizes probes that covalently bind to the active site of a specific class of enzymes.
While there is no specific data on the use of this compound in ABPP, a study on other quinazoline (B50416) derivatives has demonstrated the utility of this approach. nih.gov In that research, an acrylamide-functionalized quinazoline derivative was used as a probe to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target in bacteria. nih.gov This was achieved by designing a probe based on the quinazoline scaffold that could covalently bind to its target, allowing for its subsequent identification.
Should this compound be found to act as a covalent inhibitor, a similar ABPP strategy could be employed. This would involve synthesizing a derivative of the compound that incorporates a reactive group capable of forming a covalent bond with its target protein, as well as a reporter tag for detection and enrichment.
Table 2: Components of an Activity-Based Probe
| Component | Function | Example |
| Warhead | Covalently binds to the active site of the target enzyme. | Acrylamide, Fluorophosphonate |
| Linker | Connects the warhead to the reporter tag. | Alkyl chain, Polyethylene (B3416737) glycol (PEG) |
| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescent dye (e.g., Rhodamine, Fluorescein) |
This table outlines the general structure of an activity-based probe that could potentially be developed from the this compound scaffold.
Future Research and Translational Potential of this compound
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. researchgate.netrsc.orgfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netacgpubs.org The specific derivative, this compound, with its distinct halogenation pattern, presents a unique template for further scientific exploration. The strategic placement of chloro and fluoro groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. This article outlines promising future research directions and translational perspectives for this compound, focusing on innovative methodologies and novel applications.
Q & A
Q. What are the optimized synthetic routes for 7-chloro-6-fluoroquinazolin-2(1H)-one, and what factors influence yield?
Methodological Answer: The synthesis typically involves multi-step routes, such as cyclization of halogenated precursors or coupling reactions. For example:
Q. Key Factors Affecting Yield :
- Solvent polarity (e.g., DMF vs. THF).
- Catalyst loading (e.g., 5 mol% Pd vs. 10 mol%).
- Temperature control during cyclization (80–100°C optimal).
Q. Table 1: Comparative Synthesis Routes
| Step | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzothiazole derivative | KOH/EtOH, reflux | 65 | |
| 2 | 4-Chlorobenzaldehyde | Pd/C, H₂, 24 h | 78 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C/19F NMR : Assign aromatic protons (δ 8.21 ppm for quinazolinone-H) and coupling constants (e.g., = 9.2 Hz) to confirm halogen positions .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.02) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 5.2° between quinazolinone and substituents) for planar conformation validation .
Q. Table 2: Key Spectroscopic Data
| Technique | Observations | Significance | Reference |
|---|---|---|---|
| 1H NMR | δ 8.21 (s, Ar-H) | Aromatic proton confirmation | |
| X-ray | Planar structure (RMSD < 0.02 Å) | Structural validation |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance kinase inhibition (IC₅₀ reduced from 120 nM to 45 nM in EGFR assays) .
- Bioisosteric Replacement : Replace fluorine with -CF₃ to improve metabolic stability while retaining activity .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 µM) to quantify potency .
Q. Key SAR Insights :
- Position 6 (fluoro) is critical for target binding.
- Electron-deficient substituents at position 2 improve solubility without compromising activity.
Q. What methodologies resolve contradictions in spectral data interpretation for derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguous assignments .
- 2D NMR (COSY/HSQC) : Resolve overlapping signals (e.g., distinguish quinazolinone-H from benzothiazole-H) .
- Single-Crystal Analysis : Resolve regiochemical ambiguities (e.g., confirm halogen positions via X-ray) .
Case Study : Discrepancies in NMR shifts (predicted vs. observed) were resolved by identifying solvent polarity effects (DMSO vs. CDCl₃) .
Q. How can in silico modeling predict target proteins or binding affinities for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock into kinase domains (e.g., EGFR PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
- MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å acceptable) .
- Pharmacophore Mapping : Identify critical features (e.g., halogen-bond donors) using Schrödinger’s Phase .
Validation : Compare predicted IC₅₀ values with experimental kinase inhibition data (R² > 0.85 indicates reliability) .
Q. How can researchers troubleshoot low yields in the cyclization step during synthesis?
Methodological Answer:
- Optimize Reaction Conditions : Increase temperature (100°C vs. 80°C) to accelerate cyclization, but avoid decomposition by limiting duration (<6 h) .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Purification : Use gradient column chromatography (hexane:EtOAc 4:1) to isolate pure product from by-products .
Q. What strategies address regiochemical challenges during halogenation steps?
Methodological Answer:
- Directing Groups : Introduce -NH₂ or -OCH₃ at position 5 to guide electrophilic substitution at position 6 .
- Protection/Deprotection : Use Boc-protected intermediates to block undesired halogenation sites .
- Microwave-Assisted Synthesis : Achieve precise regiocontrol via rapid, uniform heating (e.g., 150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
